molecular formula C30H33N3O2S B14727269 N-[3-(1-butyl-4,5-diphenyl-imidazol-2-yl)sulfanylpropyl]-2-phenoxy-acetamide CAS No. 5924-60-7

N-[3-(1-butyl-4,5-diphenyl-imidazol-2-yl)sulfanylpropyl]-2-phenoxy-acetamide

Cat. No.: B14727269
CAS No.: 5924-60-7
M. Wt: 499.7 g/mol
InChI Key: KMSKUMWVZXUKST-UHFFFAOYSA-N
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Description

N-[3-(1-butyl-4,5-diphenyl-imidazol-2-yl)sulfanylpropyl]-2-phenoxy-acetamide is a complex organic compound featuring an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-butyl-4,5-diphenyl-imidazol-2-yl)sulfanylpropyl]-2-phenoxy-acetamide typically involves multiple steps, starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-butyl-4,5-diphenyl-imidazol-2-yl)sulfanylpropyl]-2-phenoxy-acetamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy and sulfanyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield various reduced imidazole derivatives.

Scientific Research Applications

N-[3-(1-butyl-4,5-diphenyl-imidazol-2-yl)sulfanylpropyl]-2-phenoxy-acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1-butyl-4,5-diphenyl-imidazol-2-yl)sulfanylpropyl]-2-phenoxy-acetamide involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s sulfanyl and phenoxy groups also contribute to its biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1-butyl-4,5-diphenyl-imidazol-2-yl)sulfanylpropyl]-2-phenoxy-acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

5924-60-7

Molecular Formula

C30H33N3O2S

Molecular Weight

499.7 g/mol

IUPAC Name

N-[3-(1-butyl-4,5-diphenylimidazol-2-yl)sulfanylpropyl]-2-phenoxyacetamide

InChI

InChI=1S/C30H33N3O2S/c1-2-3-21-33-29(25-16-9-5-10-17-25)28(24-14-7-4-8-15-24)32-30(33)36-22-13-20-31-27(34)23-35-26-18-11-6-12-19-26/h4-12,14-19H,2-3,13,20-23H2,1H3,(H,31,34)

InChI Key

KMSKUMWVZXUKST-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(N=C1SCCCNC(=O)COC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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